Trisodium hedta monohydrate

Chelation Chemistry Iron Sequestration Enzymology

Researchers requiring precise control over free Fe(III) concentrations face a gap between NTA (too weak) and EDTA/DTPA (too strong). Trisodium HEDTA monohydrate (log K₁=19; Kᵢ=0.005 mM) fills this gap, enabling partial iron sequestration without stripping essential metalloenzyme cofactors-128-fold more controlled than NTA. • ≥99% purity by titration; anhydrous MW 344.20 g/mol; water solubility ~480 g/L at 20°C • Superior ferric complex stability vs. EDTA at pH >8 for alkaline industrial chelation • Cosmetic-grade available with heavy metals <10 ppm; CIR-reviewed as safe at ≤0.5% use level Supplied as almost-white crystalline powder; store at RT; ships ambient. Bulk quantities and custom packaging available upon request.

Molecular Formula C10H17N2Na3O8
Molecular Weight 362.22 g/mol
CAS No. 207386-87-6
Cat. No. B109488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium hedta monohydrate
CAS207386-87-6
SynonymsN-​[2-​[Bis(carboxymethyl)​amino]​ethyl]​-​N-​(2-​hydroxyethyl)​Blycine Sodium Salt Hydrate; 
Molecular FormulaC10H17N2Na3O8
Molecular Weight362.22 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3
InChIKeyFHGJYTNPLCNRLG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trisodium HEDTA Monohydrate Overview


Trisodium HEDTA monohydrate (CAS 207386-87-6) is the hydrated trisodium salt of N-(2-hydroxyethyl)ethylenediaminetriacetic acid, an aminopolycarboxylate chelating agent with the molecular formula C10H15N2Na3O7·xH2O and an anhydrous molecular weight of 344.20 g/mol . The compound is characterized by a melting point of 288 °C (decomposition) and a water solubility of approximately 480 g/L at 20 °C [1]. It is commercially available as a solid powder with purity specifications typically ≥99% (titration) and is also supplied as an aqueous solution for industrial applications .

Trisodium HEDTA vs. EDTA, DTPA, NTA


Aminopolycarboxylate chelators (EDTA, DTPA, HEDTA, NTA) are not functionally interchangeable despite sharing a common chemical lineage. Critical performance parameters—including metal ion stability constants (log K), pH-dependent chelation efficacy, formulation compatibility, and industrial handling characteristics—vary significantly across this class [1]. HEDTA occupies a distinct intermediate position in chelation strength between the weaker NTA and the stronger EDTA/DTPA, with the added structural feature of a hydroxyethyl group that confers differential solubility, viscosity, and metal selectivity profiles [2]. Substituting HEDTA with EDTA or DTPA without empirical validation may lead to unintended consequences: altered metal ion speciation, precipitation at elevated pH, compromised formulation stability, or incompatibility with existing manufacturing infrastructure.

Trisodium HEDTA Evidence vs. EDTA, DTPA, NTA


Fe(III) Chelation Strength vs. NTA and EDTA

HEDTA exhibits an Fe(III) stability constant (log K1 = 19) that positions it between NTA (log K1 = 15) and EDTA/DTPA, while providing a substantially lower inhibition constant (KI = 0.005 mM) compared to NTA (KI = 0.64 mM) in enzymatic inhibition assays [1]. This intermediate chelation strength is consistent with earlier determinations of the Fe(III)-HEDTA complex log K value of approximately 19.8 . For applications where NTA is insufficiently strong but EDTA's extreme affinity may sequester essential metal cofactors, HEDTA provides a functionally distinct option.

Chelation Chemistry Iron Sequestration Enzymology

Isoniazid Stabilization Efficiency

In a direct head-to-head evaluation of chelating agents for stabilizing injectable isoniazid solutions, the stabilizing efficiency decreased in the order DTPA > HEDTA > EDTA > NTA, a rank order that parallels the stability constants of their metal chelates [1]. HEDTA and DTPA exhibited an optimum concentration for maximum stabilizing effect, beyond which efficacy declined, whereas NTA and EDTA showed plateau behavior [1]. The same stabilizing efficiency rank order has been independently corroborated [2].

Pharmaceutical Formulation Drug Stability Injectable Solutions

Industrial Handling Limitations

The trisodium salt of HEDTA (Na3-HEDTA) exhibits three documented industrial-scale drawbacks: high viscosity of concentrated solutions, precipitation at low temperatures, and corrosivity toward aluminum equipment [1]. Concentrated aqueous Na3-HEDTA solutions have practical concentration limits below 45 wt% due to viscosity constraints that impede handling and pouring, and precipitation occurs upon exposure to lower temperatures, necessitating heating before use [1]. These limitations have motivated the development of partially protonated sodium salt formulations (xNa+·yH+ where x = 2.1–2.7) that overcome viscosity, precipitation, and corrosion issues in large-scale production [1].

Industrial Processing Formulation Engineering Scale-Up Manufacturing

Acute Parenteral Toxicity

In acute intraperitoneal (IP) toxicity studies in female rats, HEDTA demonstrated an LD50 of 645.1 mg/kg, compared to EDTA at 512.9 mg/kg, representing approximately 26% higher tolerance for HEDTA under these experimental conditions [1]. This difference may inform selection where parenteral administration is contemplated or where occupational exposure margins are being assessed. However, both compounds fall within the same general toxicity class, and the Cosmetic Ingredient Review Expert Panel has evaluated both as safe when used in cosmetic formulations at specified concentrations [2].

Toxicology Safety Assessment Preclinical Development

HEDTA-EDTA Synergistic Iron Chelate

A patented process for preparing stable, salt-free iron chelates for H2S abatement in alkaline systems specifies an aqueous mixture comprising 30–45 mole percent trisodium HEDTA and 55–70 mole percent EDTA, with pH adjustment to 7–10 [1]. Notably, the patent discloses that the ferric complex of HEDTA is much more stable than that of EDTA at pH values above 8, making HEDTA essential for applications requiring iron to remain in solution under alkaline conditions without precipitating as FeS [1]. This pH-dependent stability advantage constitutes a functional reason to select HEDTA over EDTA for alkaline sour gas treatment.

Industrial Gas Treatment Hydrogen Sulfide Removal Iron Chelate Chemistry

Penetration Enhancer Classification

The Cosmetic Ingredient Review (CIR) Expert Panel has classified EDTA, HEDTA, and their salts as penetration enhancers [1]. Formulators are explicitly advised to consider this property when combining these chelating agents with ingredients previously determined safe based on lack of significant absorption, as chelation of calcium may affect the passage of other chemicals into the skin [1][2]. This classification is documented in the Environmental Working Group (EWG) Skin Deep database as well [3].

Cosmetic Formulation Dermal Absorption Ingredient Safety

Trisodium HEDTA Application Scenarios


Fe(III) Sequestration in Enzymatic Assays

In enzymology research and biochemical assay development where NTA's chelation strength (log K1 = 15) is insufficient to prevent iron interference but EDTA's extreme affinity may inadvertently strip essential metal cofactors from metalloenzymes, HEDTA provides a functionally intermediate chelation option (log K1 = 19; KI = 0.005 mM) [1]. The 128-fold lower inhibition constant relative to NTA enables more precise control of free Fe(III) concentrations without complete metal depletion. This intermediate chelation profile is particularly relevant for studying iron-dependent enzymes where partial rather than complete iron sequestration is required.

Injectable Drug Formulation Stabilization

For injectable drug products prone to metal-catalyzed oxidation, HEDTA offers a stabilizing efficiency that ranks between DTPA (highest) and EDTA (third) in head-to-head isoniazid formulation studies [2]. Importantly, HEDTA exhibits a concentration-dependent optimum for maximum stabilization, unlike the plateau behavior observed with EDTA and NTA, necessitating empirical concentration optimization rather than simple molar excess [2]. Formulators should consider HEDTA when DTPA's higher cost or stronger chelation is not required, but EDTA provides insufficient stabilization.

Alkaline Iron Chelation Applications

In industrial processes operating at pH > 8—including hydrogen sulfide removal from sour gas streams and iron oxide scale dissolution—the ferric HEDTA complex demonstrates substantially greater stability than the ferric EDTA complex [3]. This pH-dependent stability advantage is commercially recognized in patents specifying HEDTA-EDTA blends for alkaline iron chelate systems [3]. Procurement for alkaline industrial chelation applications should prioritize HEDTA over EDTA when pH exceeds 8, as EDTA-iron complexes are susceptible to hydrolysis and precipitation under these conditions.

Cosmetic Chelation & Penetration Enhancement

Trisodium HEDTA is suitable for cosmetic formulations requiring metal ion sequestration to prevent rancidity, discoloration, or fragrance degradation at typical use concentrations ≤0.5% [4]. However, formulators must account for HEDTA's classification as a penetration enhancer by the Cosmetic Ingredient Review Expert Panel when co-formulating with ingredients that rely on low dermal absorption for their safety profile [4][5]. This property may also be leveraged for enhanced delivery of active ingredients, provided appropriate safety margins are maintained. Typical cosmetic-grade purity specifications include ≥98% purity with heavy metal content <10 ppm [6].

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